Chemoselective C‑4 Methylene Deprotonation–Alkylation: 4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine vs 5H‑Tetrazolo[1,5‑a][3,1]benzothiazine
The target compound undergoes base‑catalysed deprotonation at the C‑4 methylene and reacts with alkyl halides to give 4‑alkyl derivatives in isolated yields of 60–85% (representative examples: methylation, benzylation) [REFS‑1]. In contrast, the 5H‑tetrazolo[1,5‑a][3,1]benzothiazine isomer lacks a similarly acidic methylene adjacent to a sulfenamide‑type sulfur, and no analogous chemoselective alkylation has been reported [REFS‑2]. This enables orthogonal diversification of the 4H‑[5,1‑c] core without pre‑functionalisation.
| Evidence Dimension | Yield of base‑mediated C‑alkylation |
|---|---|
| Target Compound Data | 60–85% (methylation, benzylation, etc.) [REFS‑1] |
| Comparator Or Baseline | 5H‑tetrazolo[1,5‑a][3,1]benzothiazine – no analogous C‑alkylation reported [REFS‑2] |
| Quantified Difference | Not quantifiable owing to absence of comparator reactivity |
| Conditions | Base (NaH or K₂CO₃), alkyl halide, aprotic solvent, 0–25 °C (Perkin Trans. 1 1982) |
Why This Matters
Procurement of the isomer with proven C–H acidity directly enables the established diversification route, avoiding failed syntheses when attempted on the wrong constitutional isomer.
- [1] Kay, D. P.; Kennewell, P. D.; Westwood, R. J. Chem. Soc., Perkin Trans. 1 1982, 1879–1884. View Source
- [2] US Patent US4001227A. Tetrazolo- and triazolobenzothiazines (covers 5H‑tetrazolo[1,5‑a][3,1]benzothiazine series). View Source
